Complete Loss of Anti-Angiogenic Activity in FGF-2/VEGF Endothelial Assays Relative to PF4(47-70)
In a direct head-to-head comparison using identical in vitro angiogenesis assays, PF4(58-70) exhibited no detectable inhibition of FGF-2 or VEGF function, whereas the longer PF4(47-70) fragment demonstrated potent inhibitory activity [1]. The study evaluated multiple functional endpoints including growth factor binding to endothelial cells, binding to FGFR1 and VEGFR2 in heparan sulfate-deficient CHO cells, and proliferation and tube formation in three-dimensional angiogenesis models [1].
| Evidence Dimension | Inhibition of FGF-2/VEGF function (binding, receptor interaction, proliferation, tube formation) |
|---|---|
| Target Compound Data | No effect (complete absence of inhibitory activity) |
| Comparator Or Baseline | PF4(47-70) fragment: potent inhibition across all assays; full-length PF4: potent inhibition |
| Quantified Difference | 100% loss of function relative to PF4(47-70) and full-length PF4 |
| Conditions | In vitro angiogenesis assays including 125I-FGF-2/125I-VEGF binding to endothelial cells, CHOmFGFR1/CHOmVEGFR2 receptor binding, and 3D tube formation |
Why This Matters
This complete functional divergence defines the precise structural boundary (residues 47-57) required for anti-angiogenic efficacy, establishing PF4(58-70) as an essential negative control and structure-function probe distinct from longer fragments.
- [1] Jouan V, Canron X, Alemany M, Caen JP, Quentin G, Plouet J, Bikfalvi A. Inhibition of in vitro angiogenesis by platelet factor-4-derived peptides and mechanism of action. Blood. 1999 Aug 1;94(3):984-93. PMID: 10419890. View Source
